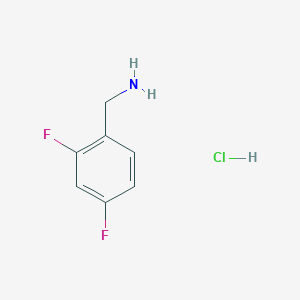![molecular formula C13H17N3O2 B11743591 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11743591.png)
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the benzene ring through an amine linkage. The hydroxyl groups are then introduced via selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,4-diol
- 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,2-diol
Uniqueness
The unique positioning of the hydroxyl groups in 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol distinguishes it from its isomers. This structural difference can lead to variations in chemical reactivity and biological activity, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-3-16-13(6-9(2)15-16)14-8-10-4-5-11(17)7-12(10)18/h4-7,14,17-18H,3,8H2,1-2H3 |
InChI Key |
NLEHUZFQAJKPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11743535.png)
![N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11743536.png)
![N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743543.png)
![(3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743547.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743549.png)

![1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743557.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743559.png)

![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743572.png)
amine](/img/structure/B11743580.png)

